2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione
CAS No.: 1809464-27-4
Cat. No.: VC0044883
Molecular Formula: C22H17ClO3
Molecular Weight: 364.825
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1809464-27-4 |
|---|---|
| Molecular Formula | C22H17ClO3 |
| Molecular Weight | 364.825 |
| IUPAC Name | 3-[4-(4-chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione |
| Standard InChI | InChI=1S/C22H17ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-5,9-12,15,24H,6-8H2 |
| Standard InChI Key | HZBPGPKKLODCKG-UHFFFAOYSA-N |
| SMILES | C1CC(=CCC1C2=C(C3=CC=CC=C3C(=O)C2=O)O)C4=CC=C(C=C4)Cl |
Introduction
2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione is a complex organic compound with a molecular formula of C22H17ClO3 and a molecular weight of 364.82 g/mol . This compound is characterized by its unique structure, which includes a tetrahydrobiphenyl moiety linked to a hydroxynaphthalene dione system. The presence of a chlorine atom on the biphenyl ring adds to its chemical diversity and potential reactivity.
Chemical Stability and Reactivity
-
pKa Value: The predicted pKa value is 4.92 ± 0.10, suggesting that it can act as a weak acid in aqueous solutions .
-
Stability: The compound is light-sensitive, indicating that it may degrade upon exposure to light, which is a common issue with many organic compounds .
Synthesis and Preparation
The synthesis of 2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione involves complex organic chemistry techniques. While specific synthesis methods for this compound are not detailed in the available literature, it likely involves the coupling of a tetrahydrobiphenyl derivative with a naphthalene dione precursor. Such reactions often require careful control of conditions, such as temperature and solvent choice, to achieve high yields and purity.
Suppliers and Availability
The compound is available from suppliers such as ATK Chemical and Yong Standards, with operations in China and the United States, respectively . These suppliers offer the compound as part of their product lists, indicating its availability for research and development purposes.
Safety and Handling
As with many organic compounds, handling 2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione requires caution. It is light-sensitive, and its chemical stability under various conditions should be carefully assessed to prevent degradation or unwanted reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume